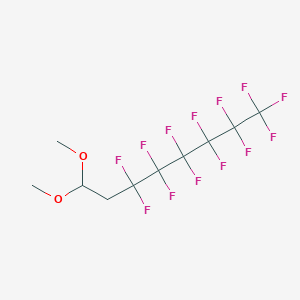

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.

Métodos De Preparación

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane typically involves the fluorination of octane derivatives. One common method includes the reaction of octane with fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction is often catalyzed by metal catalysts to enhance the efficiency and selectivity of the fluorination process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .

Análisis De Reacciones Químicas

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using reagents such as alkyl halides or organometallic compounds.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form partially fluorinated derivatives.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form fluorinated alcohols or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H10F13O2

- Molecular Weight : 490.10 g/mol

- Structure : The compound features a long carbon chain with multiple fluorine substitutions and methoxy groups that enhance its stability and hydrophobic characteristics.

Environmental Monitoring

The compound is utilized in the screening of per- and polyfluoroalkyl substances (PFAS) in environmental samples. Its unique structure allows for effective identification and quantification in complex matrices such as soil and water.

- Case Study : A study employed ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to identify PFAS compounds in recycled paper products. The study highlighted the efficacy of using 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane as a target analyte due to its distinct mass spectral characteristics .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for developing methods to detect other fluorinated compounds. Its stability under various conditions makes it an ideal candidate for method validation.

- Data Table :

| Parameter | Value |

|---|---|

| Retention Time (min) | 5.93 |

| Observed Mass (m/z) | 227.0701 |

| Theoretical Mass (m/z) | 228.0773 |

| Mass Tolerance (ppm) | < 5 |

This table summarizes the analytical parameters observed during mass spectrometric analysis of the compound .

Toxicological Studies

Research into the toxicological effects of fluorinated compounds has included studies on this compound. Its potential endocrine-disrupting effects are of particular interest due to growing concerns over PFAS exposure.

- Findings : Toxicological assessments indicate that while acute effects are documented at high concentrations (e.g., headaches and dizziness), comprehensive studies are still needed to fully understand chronic exposure risks .

Material Science

The compound's unique properties make it suitable for applications in material science as a surfactant or coating agent due to its low surface tension and hydrophobicity.

- Application Example : In the development of water-repellent coatings for textiles and building materials where durability and resistance to environmental degradation are essential.

Mecanismo De Acción

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane involves its interaction with molecular targets through fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved include the formation of stable complexes and the modification of molecular structures through fluorination .

Comparación Con Compuestos Similares

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane is unique due to its high fluorine content and the presence of methoxy groups. Similar compounds include:

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Lacks the methoxy groups and has different reactivity and applications.

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group instead of methoxy groups, leading to different chemical properties and uses.

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane sulfonyl fluoride: Contains a sulfonyl fluoride group, which imparts different reactivity and applications.

These comparisons highlight the unique properties and applications of this compound.

Actividad Biológica

Molecular Structure

- IUPAC Name : 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane

- Molecular Formula : C8H4F13O2

- Molecular Weight : 474.00 g/mol

- CAS Number : 2043-57-4

Physical Properties

- Appearance : Colorless liquid

- Melting Point : Approximately 20 °C

- Boiling Point : 180 °C

TDFMO exhibits biological activity primarily through its interactions with cell membranes and proteins. The high fluorine content enhances its lipophilicity and stability in biological systems. This compound can disrupt lipid bilayers and alter membrane fluidity, which may affect cellular signaling pathways.

Toxicological Profile

TDFMO has been identified as a skin and eye irritant. Its toxicity profile indicates that exposure can lead to significant biological effects. Studies have shown that compounds with similar structures can induce cytotoxicity in various cell lines due to membrane disruption .

Cytotoxicity Studies

A study investigating the cytotoxic effects of TDFMO on human cell lines indicated that the compound exhibits a dose-dependent cytotoxic effect. The IC50 value was determined to be approximately 50 µM for certain cancer cell lines. This suggests potential applications in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Environmental Impact Assessment

Research has shown that TDFMO is persistent in the environment due to its fluorinated structure. A study conducted on aquatic organisms revealed that TDFMO can bioaccumulate in fish tissues at concentrations significantly higher than those found in the surrounding water . This raises concerns regarding its environmental impact and necessitates further investigation into its ecological effects.

Pharmacological Applications

Preliminary pharmacological studies suggest that TDFMO may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in macrophage cell lines treated with TDFMO. Further research is required to elucidate the underlying mechanisms and potential therapeutic applications .

Data Table: Summary of Biological Activity Studies

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8,8-dimethoxyoctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F13O2/c1-24-4(25-2)3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPGRUVLTPMKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F13O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379852 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142502-76-9 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.